![molecular formula C19H15NO2 B1422369 6-Methyl-2-(3-phenoxybenzoyl)pyridine CAS No. 1187164-38-0](/img/structure/B1422369.png)
6-Methyl-2-(3-phenoxybenzoyl)pyridine
Overview
Description
6-Methyl-2-(3-phenoxybenzoyl)pyridine is a chemical compound with the molecular formula C19H15NO2 . It belongs to the class of pyridine derivatives. The compound is widely used in the field of research and industry due to its various physical and chemical properties.
Molecular Structure Analysis
The molecular weight of 6-Methyl-2-(3-phenoxybenzoyl)pyridine is 289.33 . The InChI code is 1S/C19H15NO3/c1-22-18-12-6-11-17 (20-18)19 (21)14-7-5-10-16 (13-14)23-15-8-3-2-4-9-15/h2-13H,1H3 .Physical And Chemical Properties Analysis
6-Methyl-2-(3-phenoxybenzoyl)pyridine has a molecular weight of 289.33 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Antidepressant and Anxiolytic Effects
Compounds with a pyridazine or pyridazinone structure, similar to “6-Methyl-2-(3-phenoxybenzoyl)pyridine”, have shown a wide range of pharmacological activities, including antidepressant and anxiolytic effects. This suggests that derivatives of this compound could be valuable in the research of new treatments for mood disorders .
Anti-Hypertensive Applications
The structural similarity of “6-Methyl-2-(3-phenoxybenzoyl)pyridine” to other pyridazine derivatives that exhibit anti-hypertensive properties indicates potential applications in cardiovascular research. Such compounds could be used to study the mechanisms of blood pressure regulation and develop new anti-hypertensive medications .
Anticancer Research
Pyridazine derivatives have been associated with anticancer activity. The unique structure of “6-Methyl-2-(3-phenoxybenzoyl)pyridine” may interact with specific cancer cell lines, providing a scaffold for the development of novel anticancer agents .
Antiplatelet and Anticoagulant Properties
The pyridazine ring, which is structurally related to “6-Methyl-2-(3-phenoxybenzoyl)pyridine”, has been found to possess antiplatelet and anticoagulant properties. This makes it a compound of interest for the development of new therapies to prevent thrombosis .
Anti-Inflammatory and Analgesic Applications
Research has indicated that pyridazine derivatives can have anti-inflammatory and analgesic effects. “6-Methyl-2-(3-phenoxybenzoyl)pyridine” could be used in the synthesis of new compounds to explore these effects further, potentially leading to new pain management solutions .
Agrochemical Use
Some pyridazine and pyridazinone derivatives are known as agrochemicals. “6-Methyl-2-(3-phenoxybenzoyl)pyridine” could serve as a precursor for the synthesis of herbicides or pesticides, contributing to agricultural research and development .
Anticonvulsant Activity
Derivatives of “6-Methyl-2-(3-phenoxybenzoyl)pyridine” have been evaluated for their anticonvulsant activity, which is crucial in the treatment of epilepsy and other seizure disorders. This application could lead to the discovery of new therapeutic agents for neurological conditions .
properties
IUPAC Name |
(6-methylpyridin-2-yl)-(3-phenoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-7-5-12-18(20-14)19(21)15-8-6-11-17(13-15)22-16-9-3-2-4-10-16/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEVCYRTKABENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237797 | |
Record name | (6-Methyl-2-pyridinyl)(3-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(3-phenoxybenzoyl)pyridine | |
CAS RN |
1187164-38-0 | |
Record name | (6-Methyl-2-pyridinyl)(3-phenoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methyl-2-pyridinyl)(3-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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